REACTION_CXSMILES
|
[NH2:1][S:2]([C:5]1[CH2:9][CH2:8][CH2:7][C:6]=1[C:10]([O:12][CH3:13])=[O:11])(=[O:4])=[O:3].C(N=[C:19]=[O:20])CCC.C1N2CCN(CC2)C1.C(Cl)(Cl)=O>>[C:10]([C:6]1[CH2:7][CH2:8][CH2:9][C:5]=1[S:2]([N:1]=[C:19]=[O:20])(=[O:3])=[O:4])([O:12][CH3:13])=[O:11]
|
Name
|
methy 2-(aminosulfonyl)-1-cyclopentene-1-carboxylate
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)C1=C(CCC1)C(=O)OC
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
C1CN2CCN1CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
xylenes
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (ca 138°)
|
Type
|
CUSTOM
|
Details
|
condensed into the mixture from a dry-ice condenser until the reflux temperature
|
Type
|
ADDITION
|
Details
|
dropped to 126°
|
Type
|
TEMPERATURE
|
Details
|
Over several hours the temperature increased to 135°
|
Type
|
CUSTOM
|
Details
|
condensed into the mixture
|
Type
|
CUSTOM
|
Details
|
to 129°
|
Type
|
TEMPERATURE
|
Details
|
increase could
|
Type
|
CUSTOM
|
Details
|
consumption of the sulfonamide
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
the xylenes removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1=C(CCC1)S(=O)(=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |